molecular formula C15H15NO3S B10808790 [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate

[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate

Cat. No.: B10808790
M. Wt: 289.4 g/mol
InChI Key: AEJGGPVPSJIVDZ-UHFFFAOYSA-N
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Description

[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate is an organic compound featuring a thiophene-derived amide linked to a 4-methylbenzoate ester. Its structure combines a heterocyclic thiophene moiety, an oxoethyl spacer, and a methyl-substituted aromatic ester.

Properties

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

[2-oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate

InChI

InChI=1S/C15H15NO3S/c1-11-4-6-12(7-5-11)15(18)19-10-14(17)16-9-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,16,17)

InChI Key

AEJGGPVPSJIVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CS2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share key structural motifs with [2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 4-methylbenzoate, enabling comparative analysis:

Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o)
  • Structure : Contains a tetrahydrobenzo[b]thiophene core, an ethoxy-substituted oxoethyl group, and a 4-hydroxyphenyl moiety .
  • Synthesis : Prepared via a multicomponent Petasis reaction in HFIP solvent with 22% yield. Molecular sieves (3 Å) were critical for moisture-sensitive steps .
  • Key Differences :
    • The benzoate group in the target compound is replaced with a tetrahydrobenzo[b]thiophene ester.
    • The 4-hydroxyphenyl substituent may enhance solubility but reduce metabolic stability compared to the 4-methyl group in the target compound.
N-(2-Oxo-2-(phenylamino)ethyl) Substituted-4-Carboxamide Derivatives
  • Structure : Features a phenyl-substituted oxoethyl carboxamide backbone .
  • Biological Activity : Demonstrated surface and infiltration anesthetic activity (Table 2–3 in ).
  • Key Differences :
    • Replacement of thiophen-2-ylmethyl with phenyl reduces aromatic heterocyclic interactions.
    • The carboxamide group may improve hydrogen-bonding capacity compared to the benzoate ester.
2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate
  • Structure : Phenacyl ester with a 4-chlorophenyl and 4-hydroxybenzoate group .
  • Applications : Used as a photo-removable protecting group in organic synthesis .
  • The absence of an amide linker reduces structural complexity compared to the target compound.
Ethyl 2-oxo-2-((2-(phenylethynyl)phenyl)amino)acetate (2a)
  • Structure : Contains a phenylethynyl-substituted acetamide ester .
  • Synthesis : Achieved 57% yield via photocatalytic methods .
  • Key Differences :
    • The phenylethynyl group introduces π-conjugation, affecting electronic properties.
    • Higher yield suggests optimized reaction conditions compared to thiophene analogs.
[2-[[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] 2-bromobenzoate
  • Structure : Thiazole ring replaces thiophene, with a bromobenzoate ester .
  • Properties : Molecular weight 429.99868 g/mol; bromine enhances lipophilicity .
  • Key Differences :
    • Thiazole’s nitrogen atoms may improve binding to biological targets (e.g., enzymes).
    • Bromobenzoate could increase steric hindrance compared to 4-methylbenzoate.

Physicochemical and Reactivity Trends

Property Target Compound 6o 2a 2-(4-Chlorophenyl)
Core Heterocycle Thiophene Tetrahydrobenzo[b]thiophene None None
Substituent 4-Methylbenzoate 4-Hydroxyphenyl Phenylethynyl 4-Chlorophenyl
Yield Not reported 22% 57% Not reported
Melting Point Not reported Not reported 84.5–86.0°C Not reported
Key Applications Hypothesized: Drug intermediates, protecting groups Synthetic intermediate Photocatalysis Photo-removable protecting groups

Key Observations :

  • Heterocyclic Influence : Thiophene and thiazole analogs (e.g., ) may exhibit enhanced π-π stacking compared to phenyl derivatives.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in ) increase reactivity in photolytic applications, while methyl groups (target compound) improve metabolic stability.
  • Synthetic Efficiency : Yields vary significantly (22–57%), suggesting that solvent choice (e.g., HFIP in vs. photocatalytic conditions in ) critically impacts reaction optimization.

Analytical and Computational Tools

  • Crystallography : SHELX and Mercury are widely used for structural validation of similar compounds.
  • Physicochemical Modeling : Tools like WinGX enable geometry optimization, critical for comparing molecular conformations across analogs.

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